Tert-butyl 4-formylpyridin-3-ylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

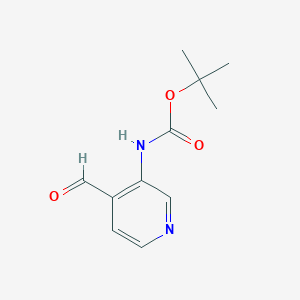

2D Structure

Properties

IUPAC Name |

tert-butyl N-(4-formylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h4-7H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKONQAWPOHLPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557013 | |

| Record name | tert-Butyl (4-formylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116026-95-0 | |

| Record name | 1,1-Dimethylethyl N-(4-formyl-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116026-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-formylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoisonicotinaldehyde, 3-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on Tert-butyl 4-formylpyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 4-formylpyridin-3-ylcarbamate. This compound serves as a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Chemical Identity and Properties

This compound, also known by its synonym N-Boc-3-amino-4-formylpyridine, is a pyridine derivative featuring a Boc-protected amine at the 3-position and a formyl group at the 4-position. This strategic placement of functional groups makes it a versatile building block for constructing more complex molecular architectures.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 116026-95-0 | |

| Molecular Formula | C₁₁H₁₄N₂O₃ | |

| Molecular Weight | 222.24 g/mol | |

| Appearance | Yellow to white solid | |

| Melting Point | 52-53 °C | |

| Boiling Point | 310.0 ± 27.0 °C (Predicted) | |

| Density | 1.212 ± 0.06 g/cm³ (Predicted) | |

| Storage Conditions | 0-8°C |

Table 2: Spectroscopic and Analytical Data

| Data Type | Result | Source |

| LCMS (LC-MS) | m/z = 223.1 ([M+H]⁺) for C₁₁H₁₅N₂O₃ |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on literature procedures.

2.1. Materials and Reagents

-

tert-Butylpyridin-3-yl carbamate

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyllithium (1.70 M in pentane)

-

1-Piperidinecarboxaldehyde (or N-Formylpiperidine)

-

1 M Hydrochloric Acid (HCl)

-

Sodium Carbonate (Na₂CO₃), solid

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Saline Solution

-

Distilled Water

-

Silica Gel for column chromatography

2.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

2.3. Experimental Procedure

-

Reaction Setup: Dissolve tert-butylpyridin-3-yl carbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a 1.70 M solution of tert-butyllithium in pentane (129 mL) to the cooled solution while stirring. Maintain the temperature at -78 °C.

-

Warming and Stirring: After the addition is complete, continue to stir the reaction mixture at -78 °C for 15 minutes. Then, allow the mixture to warm to -20 °C and stir for an additional 1.5 hours.

-

Formylation: While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise to the reaction mixture.

-

Reaction Completion: After the dropwise addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching and pH Adjustment: Cool the mixture to 0 °C in an ice bath. Slowly add 1 M HCl solution to adjust the pH to 2. Following this, carefully add solid Na₂CO₃ to neutralize the mixture to a pH of 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water (three times) and then with a saturated saline solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting residue by silica gel column chromatography using an eluent of 50% ethyl acetate in hexane. This should afford tert-butyl (4-formylpyridin-3-yl)carbamate as a yellow solid (12.2 g, 60% yield).

Visualized Workflows and Relationships

3.1. Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: A step-by-step diagram of the synthesis protocol.

3.2. Chemical Reactivity Profile

This diagram outlines the potential chemical transformations of this compound based on its functional groups.

Caption: Reactivity map based on the molecule's functional groups.

Applications in Research and Development

This compound is not typically an end-product but a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Pharmaceutical Development: The Boc-protected amine and the aldehyde offer two distinct points for modification. The aldehyde can be used to build heterocyclic systems or be converted into other functional groups, while the Boc-group can be removed under acidic conditions to reveal a primary amine for further elaboration. This makes it a key building block for synthesizing complex molecules, including those targeting neurological disorders.

-

Agrochemical Chemistry: In a similar fashion to pharmaceutical development, this compound serves as an intermediate in the creation of novel pesticides and herbicides. The pyridine core is a common scaffold in agrochemicals, and the functional handles of this molecule allow for the systematic modification to optimize biological activity and safety profiles.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and agrochemical research. The well-defined synthesis protocol allows for its reliable production, while its distinct functional groups provide chemists with a versatile platform for molecular design and construction. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective application.

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-formylpyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a common and effective synthesis pathway for tert-butyl 4-formylpyridin-3-ylcarbamate, a valuable building block in medicinal chemistry and organic synthesis.[1] The document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a directed ortho-lithiation of a Boc-protected aminopyridine, followed by formylation. This method provides a regioselective route to the desired product. The starting material, tert-butyl pyridin-3-ylcarbamate, is first treated with a strong base, such as tert-butyllithium, to generate a lithiated intermediate. This intermediate is then quenched with a formylating agent, like N-formylpiperidine, to introduce the aldehyde functionality at the 4-position of the pyridine ring.

Experimental Protocol

This section details the step-by-step experimental procedure for the synthesis of this compound.[2][3]

Materials:

-

tert-butyl pyridin-3-ylcarbamate

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyllithium (t-BuLi) in pentane (1.70 M solution)

-

1-Piperidinecarboxaldehyde (N-formylpiperidine)

-

1 M Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃), solid

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: Dissolve tert-butyl pyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a 1.70 M solution of tert-butyllithium in pentane (129 mL) to the cooled solution with stirring.

-

Warming and Stirring: After the addition is complete, continue stirring the reaction mixture at -78 °C for 15 minutes. Then, warm the mixture to -20 °C and stir for an additional 1.5 hours.

-

Formylation: While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise to the reaction mixture.

-

Warming to Room Temperature: After the dropwise addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching and pH Adjustment: Upon completion of the reaction, cool the mixture to 0 °C and slowly add 1 M HCl solution to adjust the pH to 2. Subsequently, add solid Na₂CO₃ to bring the pH to 7.[2][3]

-

Extraction: Extract the reaction mixture with ethyl acetate (3 x volumes). Combine the organic phases.

-

Washing: Wash the combined organic layer sequentially with water (3 x volumes) and saturated saline solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by silica gel column chromatography using an eluent of 50% ethyl acetate in hexane to afford the final product.[2][3]

Quantitative Data

The following table summarizes the key quantitative data from the described synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | tert-butyl pyridin-3-ylcarbamate | [2] |

| Mass of Starting Material | 17.7 g | [2] |

| Moles of Starting Material | 91.1 mmol | [2] |

| Reagent | tert-Butyllithium (1.70 M in pentane) | [2] |

| Volume of Reagent | 129 mL | [2] |

| Formylating Agent | 1-Piperidinecarboxaldehyde | [2] |

| Volume of Formylating Agent | 30.4 mL | [2] |

| Moles of Formylating Agent | 0.273 mol | [2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Volume of Solvent | 300 mL | [2] |

| Reaction Temperature | -78 °C to Room Temperature | [2][3] |

| Reaction Time | Overnight | [2][3] |

| Product | This compound | [2] |

| Product Appearance | Yellow solid | [2][3] |

| Mass of Product | 12.2 g | [2][3] |

| Yield | 60% | [2][3] |

| Analytical Data (LCMS) | m/z = 223.1 for C₁₁H₁₅N₂O₃ ([M+H]⁺) | [2][3] |

Synthesis Pathway Diagram

The following diagram illustrates the synthesis pathway of this compound.

Caption: Synthesis of this compound.

References

Technical Guide: (4-FORMYL-PYRIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER

An In-depth Overview for Chemical and Pharmaceutical Research

Introduction

(4-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, also known as tert-butyl (4-formylpyridin-3-yl)carbamate, is a heterocyclic organic compound featuring a pyridine ring substituted with a formyl (-CHO) group and a tert-butoxycarbonyl (Boc) protected amine. This structure makes it a valuable and versatile building block in synthetic organic chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably in the production of targeted cancer therapies.[1] The presence of the reactive aldehyde and the protected amine allows for sequential, regioselective modifications, which is crucial in the multi-step synthesis of modern drugs. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its application in drug development, and essential safety information for researchers and drug development professionals.

Chemical Properties and Identifiers

The fundamental physicochemical properties and identifiers of tert-butyl (4-formylpyridin-3-yl)carbamate are summarized below. This data is essential for its proper handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (4-formylpyridin-3-yl)carbamate | [2] |

| Synonyms | (4-FORMYL-PYRIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER, N-Boc-3-amino-4-pyridinecarboxaldehyde, 3-Aminopyridine-4-carboxaldehyde (3-BOC protected) | [2] |

| CAS Number | 116026-95-0 | [2] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 52-53 °C | [2] |

| Boiling Point | 310.0 ± 27.0 °C (Predicted) | [2] |

| Density | 1.212 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 12.42 ± 0.70 (Predicted) | [2] |

| InChI Key | YLKONQAWPOHLPX-UHFFFAOYSA-N | [2] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of synthetic intermediates.

| Analysis Method | Result | Reference(s) |

| LCMS (LC/MS) | m/z = 223.1 ([M+H]⁺) for C₁₁H₁₅N₂O₃⁺ | [2] |

| ¹H NMR | Data not available in public domain. | |

| ¹³C NMR | Data not available in public domain. |

Experimental Protocol: Synthesis

The following protocol describes a common laboratory-scale synthesis of tert-butyl (4-formylpyridin-3-yl)carbamate via directed ortho-metalation.

Reaction: Ortho-formylation of tert-butyl pyridin-3-ylcarbamate.

Materials:

-

tert-butyl pyridin-3-ylcarbamate

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyllithium (1.7 M in pentane)

-

1-Piperidinecarboxaldehyde (N-Formylpiperidine)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Saturated saline solution

-

1 M Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Silica gel for column chromatography

Procedure:

-

Dissolve tert-butyl pyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a flask under an inert atmosphere (Nitrogen or Argon).[2]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[2]

-

Slowly add a 1.70 M pentane solution of tert-butyllithium (129 mL) to the reaction mixture while stirring.[2]

-

After the addition is complete, continue stirring at -78 °C for 15 minutes.[2]

-

Warm the reaction mixture to -20 °C and stir for an additional 1.5 hours.[2]

-

While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise.[2]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[2]

-

Work-up: Cool the mixture to 0 °C and adjust the pH to 2 by slowly adding 1 M HCl solution. Subsequently, add solid Na₂CO₃ to neutralize the solution to pH 7.[2]

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic phases.[2]

-

Wash the combined organic phase sequentially with water (three times) and then with saturated saline solution.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.[2]

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with 50% ethyl acetate in hexane, to yield the target product as a yellow solid (12.2 g, 60% yield).[2]

Application in Drug Development: Axitinib Synthesis

(4-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester is a critical precursor in the synthesis of Axitinib, a potent and selective tyrosine kinase inhibitor used for the treatment of advanced renal cell carcinoma.[3][4][5] In the synthesis pathway, the formyl group of the intermediate is typically subjected to a condensation reaction (e.g., a Wittig or Horner-Wadsworth-Emmons reaction) to construct the vinyl side chain of Axitinib. The Boc-protected amine at the 3-position is deprotected in a later step to allow for further functionalization or to yield the final active pharmaceutical ingredient. The use of this specific intermediate ensures the correct regiochemistry of the substituents on the pyridine ring, which is essential for the drug's biological activity.

Safety and Handling

Proper handling of all chemical reagents is paramount in a research environment. The following table summarizes the available safety information based on the Globally Harmonized System (GHS).

| Safety Aspect | Information |

| Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: Researchers must consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- 1. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. cenmed.com [cenmed.com]

- 4. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 5. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Boc-3-amino-4-pyridine Carboxaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N-Boc-3-amino-4-pyridine carboxaldehyde, a key intermediate in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, detailed spectroscopic data, and established experimental protocols for its synthesis and purification.

Core Chemical and Physical Properties

N-Boc-3-amino-4-pyridine carboxaldehyde, also known as tert-butyl (4-formylpyridin-3-yl)carbamate, is a solid that appears white to yellow.[1] It serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and crop protection products.[1] The presence of the Boc-protecting group, the amino group, and the aldehyde functionality on the pyridine ring allows for diverse chemical modifications, making it a valuable precursor in drug discovery.

| Property | Value | Reference |

| CAS Number | 116026-95-0 | [1] |

| Molecular Formula | C11H14N2O3 | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 52-53 °C | [1] |

| Boiling Point (Predicted) | 310.0 ± 27.0 °C | [1] |

| Density (Predicted) | 1.212 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~8.5-8.7 | m | 2H | Pyridine ring protons |

| ~7.6 | d | 1H | Pyridine ring proton |

| ~5.2 | bs | 1H | Amine proton (-NH) |

| 1.45 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

Note: Predicted values are based on spectral data of similar structures. Actual experimental values may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~190 | Aldehyde carbonyl carbon (-CHO) |

| ~155 | Carbamate carbonyl carbon (-NHCOO-) |

| ~148 | Pyridine ring carbons |

| ~135 | Pyridine ring carbons |

| ~123 | Pyridine ring carbons |

| ~80 | Quaternary carbon of tert-butyl group (-C (CH₃)₃) |

| ~28 | Methyl carbons of tert-butyl group (-C(CH₃ )₃) |

Note: Predicted values are based on spectral data of similar structures. Actual experimental values may vary.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch (Amine) |

| ~2980 | C-H Stretch (Alkyl) |

| ~1710 | C=O Stretch (Aldehyde) |

| ~1690 | C=O Stretch (Carbamate) |

| ~1590, 1470 | C=C and C=N Stretch (Pyridine ring) |

Mass Spectrometry

| m/z | Interpretation |

| 223.1 | [M+H]⁺ (LCMS analysis)[1] |

Experimental Protocols

Synthesis of N-Boc-3-amino-4-pyridine carboxaldehyde[1]

This protocol describes a general procedure for the synthesis of tert-butyl (4-formylpyridin-3-yl)carbamate.

Materials:

-

tert-butyl pyridin-3-ylcarbamate

-

Tetrahydrofuran (THF)

-

tert-Butyllithium (1.70 M in pentane)

-

1-Piperidinecarboxaldehyde (or another suitable formylating agent)

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Dissolve tert-butyl pyridin-3-ylcarbamate (91.1 mmol) in THF (300 mL) and cool the solution to -78 °C.

-

Slowly add a 1.70 M pentane solution of tert-butyllithium (129 mL) to the stirred solution.

-

After the addition, continue stirring at -78 °C for 15 minutes.

-

Warm the reaction mixture to -20 °C and stir for an additional 1.5 hours.

-

While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (0.273 mol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion, cool the mixture to 0 °C and adjust the pH to 2 by the slow addition of 1 M HCl.

-

Subsequently, add solid Na₂CO₃ to adjust the pH to 7.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic phases and wash sequentially with water (three times) and saturated saline.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using 50% ethyl acetate in hexane as the eluent to yield the product as a yellow solid.

References

An In-depth Technical Guide to tert-Butyl 4-formylpyridin-3-ylcarbamate (CAS: 116026-95-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-formylpyridin-3-ylcarbamate, with the CAS number 116026-95-0, is a pivotal intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a pyridine ring functionalized with a formyl group and a Boc-protected amine, makes it a versatile building block for the synthesis of a wide array of complex molecules.[1] This compound is particularly valuable in the development of novel therapeutic agents, especially in the areas of neurological disorders and kinase inhibition, as well as in the agrochemical industry.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. This data has been aggregated from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 116026-95-0 | [1] |

| Molecular Formula | C11H14N2O3 | [1][3] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | Light yellow or white to yellow solid | [1][3] |

| Melting Point | 52-53 °C | [3] |

| Boiling Point | 310.0 ± 27.0 °C (Predicted) | [3] |

| Density | 1.212 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C under an inert gas (nitrogen or Argon) | [1][3] |

| Synonyms | (4-Formyl-pyridin-3-yl)carbamic acid tert-butyl ester, N-Boc-3-amino-4-pyridine carboxyaldehyde | [1][3] |

Synthesis and Experimental Protocol

The synthesis of this compound is a multi-step process that is well-documented in the chemical literature. A general and effective laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

tert-Butyl pyridin-3-ylcarbamate

-

Tetrahydrofuran (THF), anhydrous

-

tert-Butyllithium (1.7 M in pentane)

-

1-Piperidinecarboxaldehyde (N-Formylpiperidine)

-

1 M Hydrochloric acid (HCl) solution

-

Sodium carbonate (Na2CO3), solid

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Dissolve tert-butyl pyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a reaction vessel under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.70 M pentane solution of tert-butyllithium (129 mL) to the reaction mixture while stirring.

-

After the addition is complete, continue stirring at -78 °C for 15 minutes.

-

Warm the reaction mixture to -20 °C and stir for an additional 1.5 hours.

-

While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise to the reaction mixture.

-

After the dropwise addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon reaction completion, cool the mixture to 0 °C and adjust the pH to 2 by the slow addition of a 1 M HCl solution.

-

Subsequently, add solid Na2CO3 to adjust the pH to 7.

-

Extract the reaction mixture three times with ethyl acetate.

-

Combine the organic phases and wash sequentially with water (three times) and then with a saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography using an eluent of 50% ethyl acetate in hexane to yield tert-butyl (4-formylpyridin-3-yl)carbamate as a yellow solid (12.2 g, 60% yield).

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a variety of biologically active compounds. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. This intermediate serves as a precursor for the synthesis of substituted pyridines that can be incorporated into molecules targeting various kinases, such as Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).[4][5] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is implicated in cancer and autoimmune diseases.

-

Neurological Disorders: This compound is frequently used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1][2] The pyridine moiety can interact with various receptors and enzymes in the central nervous system.

-

Agrochemicals: In the field of agricultural chemistry, this carbamate is used to create novel pesticides and herbicides.[1][2]

Signaling Pathway Context: The JAK-STAT Pathway

While specific drugs synthesized directly from this compound with fully elucidated signaling pathways are not prominently featured in publicly accessible literature, its role as a key intermediate in the synthesis of kinase inhibitors is well-established. The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade often targeted by inhibitors derived from such pyridine-based scaffolds.

The JAK-STAT pathway transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is integral to immunity, cell growth, and differentiation. Its aberrant activation is a hallmark of many inflammatory diseases and cancers.

JAK-STAT Signaling Pathway and Inhibition

Caption: The JAK-STAT signaling pathway is initiated by cytokine binding, leading to gene expression. JAK inhibitors block this pathway.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. The following table summarizes key safety information.

| Safety Aspect | Precaution |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |

| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash thoroughly after handling. |

| Storage | Store in a well-ventilated place. Keep the container tightly closed. Store locked up. |

| First Aid (Inhalation) | If inhaled, remove the person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell. |

| First Aid (Skin Contact) | If on skin, wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse. |

| First Aid (Eye Contact) | If in eyes, rinse cautiously with water for several minutes. |

| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined synthesis and versatile reactivity make it a crucial starting material for the development of a new generation of drugs, particularly kinase inhibitors for the treatment of cancer and autoimmune diseases, as well as agents for neurological conditions. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and developers working at the forefront of chemical and medical innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 116026-95-0 [amp.chemicalbook.com]

- 4. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]

- 5. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

A Technical Guide to the Physical and Chemical Properties of Tert-butyl 4-formylpyridin-3-ylcarbamate

Abstract: This document provides a comprehensive overview of the physical and chemical properties of Tert-butyl 4-formylpyridin-3-ylcarbamate, a key intermediate in organic and medicinal chemistry.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed data on its physical characteristics, a complete experimental protocol for its synthesis, and relevant safety information.

Chemical and Physical Properties

This compound, also known as (4-Formyl-pyridin-3-yl)carbamic acid tert-butyl ester or N-Boc-3-amino-4-pyridine carboxyaldehyde, is a light yellow solid at room temperature.[1] It serves as a valuable building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116026-95-0 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Melting Point | 52-53 °C | [2][3] |

| Boiling Point (Predicted) | 310.0 ± 27.0 °C | [2][3] |

| Density (Predicted) | 1.212 ± 0.06 g/cm³ | [3] |

| Appearance | Light yellow solid | [1][2] |

| Purity | ≥ 96% (HPLC) | [1] |

| pKa (Predicted) | 12.42 ± 0.70 | [3] |

| Storage Conditions | Store at 0-8°C under inert gas (nitrogen or Argon).[1][3] |

Experimental Protocols

2.1 Synthesis of this compound

The following is a general procedure for the synthesis of this compound from tert-butylpyridin-3-yl carbamate.[2]

Materials:

-

tert-butylpyridin-3-yl carbamate (17.7 g, 91.1 mmol)[2]

-

Tetrahydrofuran (THF), anhydrous (300 mL)[2]

-

1.70 M tert-butyllithium in pentane (129 mL)[2]

-

1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol)[2]

-

1 M HCl solution[2]

-

Solid Na₂CO₃[2]

-

Ethyl acetate[2]

-

Water[2]

-

Saturated saline[2]

-

Anhydrous sodium sulfate[2]

-

Silica gel for column chromatography[2]

-

Eluent: 50% ethyl acetate/hexane[2]

Procedure:

-

Dissolve tert-butylpyridin-3-yl carbamate in THF in a reaction vessel and cool the solution to -78 °C.[2]

-

Slowly add the pentane solution of tert-butyllithium with stirring.[2]

-

Continue stirring the reaction mixture at -78 °C for 15 minutes after the addition is complete.[2]

-

Warm the mixture to -20 °C and stir for an additional 1.5 hours.[2]

-

While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde dropwise.[2]

-

After the dropwise addition, allow the reaction mixture to warm to room temperature and stir overnight.[2]

-

Upon completion, cool the reaction mixture to 0 °C.[2]

-

Adjust the pH to 2 by the slow addition of 1 M HCl solution.[2]

-

Subsequently, add solid Na₂CO₃ to adjust the pH to 7.[2]

-

Extract the mixture three times with ethyl acetate.[2]

-

Combine the organic phases and wash sequentially with water (three times) and saturated saline.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.[2]

-

Purify the residue by silica gel column chromatography using 50% ethyl acetate/hexane as the eluent to yield the final product as a yellow solid (12.2 g, 60% yield).[2]

Spectroscopic Data

Table 2: Mass Spectrometry Data

| Analysis | Result |

| LCMS (m/z) | 223.1 for C₁₁H₁₅N₂O₃ ([M+H]⁺)[2] |

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation.

Precautionary Statements:

-

Prevention: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, eye protection, and face protection.

-

Response:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Give water to drink (two glasses at most). In exceptional cases, if medical care is not available within one hour, induce vomiting (only in conscious persons), administer activated charcoal, and consult a doctor as soon as possible.

-

If on Skin: Wash with plenty of soap and water. Rinse skin with water/shower.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.

-

Fire-fighting Measures:

-

The substance is combustible. In case of fire, hazardous combustion gases or vapors may develop. Use a water spray jet to suppress gases, vapors, and mists. Firefighters should use a self-contained breathing apparatus and wear suitable protective clothing.

Handling and Storage:

-

Handle in a well-ventilated place and wear suitable protective clothing to avoid contact with skin and eyes.[4]

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.[5]

References

An In-depth Technical Guide to Tert-butyl 4-formylpyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-formylpyridin-3-ylcarbamate is a pivotal chemical intermediate, extensively utilized in the realms of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring a pyridine ring functionalized with a formyl group and a tert-butoxycarbonyl (Boc) protected amine, renders it a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its role as a precursor in the development of therapeutic agents. While this compound itself is not directly implicated in specific signaling pathways, its derivatives have shown significant activity in targeting pathways related to neurological disorders.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 222.24 g/mol [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₃[1][2] |

| CAS Number | 116026-95-0[3] |

| Appearance | White to yellow solid[3] |

| Melting Point | 52-53 °C[3] |

| Boiling Point | 310.0±27.0 °C (Predicted)[3] |

| Density | 1.212±0.06 g/cm³ (Predicted)[3] |

| Purity | ≥ 96% (HPLC) |

| Storage Conditions | Store at 0-8°C under an inert atmosphere (Nitrogen or Argon)[3] |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound[3]

This protocol details the synthesis of this compound from tert-butyl pyridin-3-ylcarbamate.

Materials:

-

tert-butyl pyridin-3-ylcarbamate

-

Tetrahydrofuran (THF), anhydrous

-

tert-butyllithium (1.70 M in pentane)

-

1-piperidinecarboxaldehyde

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

1 M Hydrochloric acid (HCl) solution

-

Solid sodium carbonate (Na₂CO₃)

-

Water

-

Saturated saline solution

Procedure:

-

Reaction Setup: Dissolve tert-butyl pyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a suitable reaction vessel. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a 1.70 M solution of tert-butyllithium in pentane (129 mL) to the stirred reaction mixture while maintaining the temperature at -78 °C.

-

Warming and Stirring: After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional 15 minutes. Subsequently, allow the mixture to warm to -20 °C and stir for 1.5 hours.

-

Formylation: While keeping the internal temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise to the reaction mixture.

-

Reaction Completion: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Quenching and pH Adjustment: Upon completion of the reaction, cool the mixture to 0 °C and carefully adjust the pH to 2 by the slow addition of a 1 M HCl solution. Following this, add solid Na₂CO₃ to adjust the pH to 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic phases.

-

Washing: Wash the combined organic layer sequentially with water (three times) and then with a saturated saline solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography using an eluent of 50% ethyl acetate in hexane to yield this compound as a yellow solid (12.2 g, 60% yield).

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[4] Its utility is particularly noted in the development of compounds targeting neurological disorders.[4][5] While the compound itself is not the active pharmaceutical ingredient, its functional groups allow for further chemical modifications to produce molecules with desired biological activities.

For instance, derivatives of this carbamate have been investigated for their potential as inhibitors of enzymes such as β-secretase and acetylcholinesterase, which are implicated in the pathology of Alzheimer's disease. The synthesis of these more complex molecules often involves the transformation of the formyl and carbamate groups of the parent compound.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its well-defined synthesis and reactive functional groups make it an important starting material for the creation of novel compounds with potential applications in both the pharmaceutical and agrochemical industries. The detailed information provided in this guide serves as a valuable resource for researchers and professionals working in these fields.

References

Spectroscopic and Synthetic Profile of Tert-butyl 4-formylpyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Tert-butyl 4-formylpyridin-3-ylcarbamate, a key intermediate in pharmaceutical research. This document compiles available data to facilitate its use in complex organic synthesis and drug discovery pipelines.

Spectroscopic Data

While comprehensive experimental spectra for this compound are not widely published, the following tables summarize the available mass spectrometry data and predicted values for NMR and IR spectroscopy based on the compound's functional groups and data from analogous structures.

Mass Spectrometry

High-resolution mass spectrometry data confirms the molecular weight and formula of the compound.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Mass Spectrum (LCMS) | m/z = 223.1 ([M+H]⁺)[1][2] |

Predicted ¹H NMR Spectroscopy

The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts for this compound. These predictions are based on the analysis of its constituent functional groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet (s) | 1H | Aldehyde proton (CHO) |

| ~9.5 | Singlet (s) | 1H | NH proton |

| ~8.6 | Singlet (s) | 1H | Pyridine H-2 |

| ~8.4 | Doublet (d) | 1H | Pyridine H-6 |

| ~7.5 | Doublet (d) | 1H | Pyridine H-5 |

| 1.55 | Singlet (s) | 9H | tert-Butyl protons |

Predicted ¹³C NMR Spectroscopy

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts are provided below, offering insight into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl (CHO) |

| ~153 | Carbamate carbonyl (C=O) |

| ~150 | Pyridine C-2 |

| ~148 | Pyridine C-6 |

| ~138 | Pyridine C-3 |

| ~125 | Pyridine C-4 |

| ~120 | Pyridine C-5 |

| ~82 | Quaternary tert-Butyl C |

| ~28 | tert-Butyl methyl carbons (CH₃) |

Predicted IR Spectroscopy

The infrared (IR) spectrum is expected to show characteristic absorption bands corresponding to the principal functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (carbamate) |

| ~2970 | Medium | C-H stretch (tert-butyl) |

| ~2870, ~2770 | Weak | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (carbamate carbonyl) |

| ~1700 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1250, ~1160 | Strong | C-O stretch (carbamate) |

Experimental Protocols

The following section details the synthetic procedure for this compound.

Synthesis of this compound[1][2]

Materials:

-

Tert-butylpyridin-3-ylcarbamate

-

Tetrahydrofuran (THF), anhydrous

-

Tert-butyllithium (1.7 M in pentane)

-

1-Piperidinecarboxaldehyde

-

1 M Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃), solid

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

A solution of tert-butylpyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) is cooled to -78 °C in a dry-ice/acetone bath.

-

A 1.70 M solution of tert-butyllithium in pentane (129 mL) is added slowly to the stirred solution while maintaining the temperature at -78 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at -78 °C.

-

The mixture is then warmed to -20 °C and stirred for 1.5 hours.

-

While keeping the temperature below -15 °C, 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and is stirred overnight.

-

Upon completion, the mixture is cooled to 0 °C, and the pH is adjusted to 2 by the slow addition of 1 M HCl.

-

Solid sodium carbonate is then added to adjust the pH to 7.

-

The mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed sequentially with water (three times) and saturated brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography (eluent: 50% ethyl acetate/hexane) to yield this compound as a yellow solid (12.2 g, 60% yield).

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and purification of the target compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Solubility of Tert-butyl 4-formylpyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and a detailed protocol for determining the solubility of tert-butyl 4-formylpyridin-3-ylcarbamate. This compound, a key intermediate in pharmaceutical and agrochemical synthesis, possesses a nuanced solubility profile owing to its unique molecular structure. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Compound Profile

-

IUPAC Name: tert-butyl N-(4-formylpyridin-3-yl)carbamate

-

Synonyms: 3-AMINOPYRIDINE-4-CARBOXALDEHYDE, 3-BOC PROTECTED; (4-FORMYL-PYRIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER; N-Boc-3-amino-4-pyridine carboxzyaldehyde; t-Butyl 4-formylpyridin-3-ylcarbamate.

-

Chemical Structure:

-

Molecular Formula: C₁₁H₁₄N₂O₃[1]

-

Molecular Weight: 222.24 g/mol [1]

-

Appearance: White to light yellow solid.[1]

-

Melting Point: 52-53 °C

-

Boiling Point (Predicted): 310.0±27.0 °C

-

Density (Predicted): 1.212±0.06 g/cm³

Qualitative Solubility Assessment

The molecule possesses both a non-polar tert-butoxycarbonyl (Boc) group and a more polar pyridine ring with a formyl group. This amphiphilic nature suggests solubility in a range of common organic solvents.

Table 1: Predicted and Inferred Solubility of this compound

| Solvent Class | Specific Solvents | Predicted/Inferred Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble | The Boc group and the overall organic nature of the molecule suggest good interaction with ether solvents. THF is used as a solvent in its synthesis. |

| Esters | Ethyl acetate | Soluble | Used as an extraction solvent during its synthesis and purification, indicating good solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Likely Soluble | These are common solvents for a wide range of organic compounds, including those with Boc protecting groups. |

| Apolar | Hexane, Pentane | Sparingly Soluble to Soluble | Used as a co-solvent with ethyl acetate in silica gel column chromatography for its purification, suggesting some degree of solubility. Pentane is used in its synthesis. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | These solvents are capable of solvating a wide range of organic molecules, including those with polar functional groups. |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The presence of the large non-polar Boc group is expected to significantly limit solubility in highly polar protic solvents like water. |

Experimental Protocol for Quantitative Solubility Determination

Given the lack of quantitative data, experimental determination of solubility is essential for its application in research and development. The following protocol outlines the equilibrium saturation method followed by gravimetric analysis, a reliable and widely used technique.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran, Hexane, Water)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pipettes and syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid after equilibration is crucial to ensure saturation.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Repeat for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation helps to accelerate the dissolution process.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dishes containing the filtered solutions in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, followed by drying in a desiccator to a constant weight.

-

-

Gravimetric Analysis:

-

Once the solvent has completely evaporated, weigh the evaporation dish containing the dried solute.

-

The mass of the dissolved compound is the final weight of the dish minus its initial (tare) weight.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtered solution in mL)

-

The molar solubility can be calculated by dividing the solubility in g/L by the molecular weight of the compound (222.24 g/mol ).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Technical Guide: Synthesis and Reaction Mechanisms of Tert-butyl 4-formylpyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-formylpyridin-3-ylcarbamate is a key synthetic intermediate in the development of a wide range of pharmaceutical and agrochemical compounds. Its strategic functionalization, featuring a Boc-protected amine, a pyridine ring, and a reactive formyl group, makes it a versatile building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis via Directed ortho-Metalation (DoM), details on the subsequent formylation reaction, and the mechanism for the deprotection of the tert-butoxycarbonyl (Boc) group. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Core Synthesis: Directed ortho-Metalation (DoM) and Formylation

The primary route for the synthesis of this compound involves a Directed ortho-Metalation (DoM) strategy. This powerful technique allows for the regioselective deprotonation and subsequent functionalization of aromatic rings.

Reaction Mechanism

The synthesis proceeds in two main stages:

-

Directed ortho-Lithiation : The reaction is initiated by the deprotonation of tert-butyl pyridin-3-ylcarbamate. The carbamate group (-NHBoc) acts as a powerful Directed Metalation Group (DMG). The lone pairs on the oxygen and nitrogen atoms of the carbamate chelate with the lithium atom of tert-butyllithium (t-BuLi), a strong base. This coordination brings the base into proximity of the C4 proton of the pyridine ring, facilitating its abstraction and leading to the formation of a thermodynamically stable 4-pyridyllithium intermediate. This regioselectivity is a hallmark of the DoM reaction.

-

Formylation : The newly formed organolithium intermediate is a potent nucleophile. It is then quenched with an electrophilic formylating agent, such as 1-piperidinecarboxaldehyde or N,N-dimethylformamide (DMF). The nucleophilic carbon at the C4 position of the pyridine ring attacks the carbonyl carbon of the formylating agent, leading to the formation of a tetrahedral intermediate. Subsequent workup results in the formation of the desired product, this compound.

Visualization of the Synthesis Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound[1]

Materials:

-

Tert-butyl pyridin-3-ylcarbamate

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyllithium (1.7 M solution in pentane)

-

1-Piperidinecarboxaldehyde

-

1 M Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel

Procedure:

-

Dissolve tert-butyl pyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.70 M pentane solution of tert-butyllithium (129 mL) to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at -78 °C for 15 minutes.

-

Warm the mixture to -20 °C and stir for an additional 1.5 hours.

-

While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and adjust the pH to 2 by the slow addition of 1 M HCl.

-

Subsequently, add solid Na₂CO₃ to adjust the pH to 7.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic phases and wash sequentially with water (three times) and saturated brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using 50% ethyl acetate in hexane as the eluent to yield the final product.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | tert-butyl pyridin-3-ylcarbamate | [1] |

| Reagents | t-BuLi, 1-piperidinecarboxaldehyde | [1] |

| Solvent | THF, Pentane | [1] |

| Temperature | -78 °C to room temperature | [1] |

| Reaction Time | Overnight | [1] |

| Yield | 60% (12.2 g) | [1] |

| Appearance | Yellow solid | [1] |

| LCMS (m/z) | 223.1 ([M+H]⁺) | [1] |

Downstream Reactions and Mechanisms

Boc Group Deprotection

A common reaction involving this compound is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.

Mechanism:

The deprotection is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. Under the acidic reaction conditions, the resulting amino group is protonated to form the corresponding ammonium salt.

Visualization of Boc Deprotection

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

This compound is a valuable building block in organic synthesis, accessible through a regioselective Directed ortho-Metalation and formylation sequence. Understanding the underlying mechanisms of its synthesis and subsequent transformations, such as Boc deprotection, is crucial for its effective utilization in the design and development of novel molecules in the pharmaceutical and agrochemical industries. The detailed protocols and data provided in this guide serve as a practical resource for researchers in these fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using Tert-butyl 4-formylpyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Tert-butyl 4-formylpyridin-3-ylcarbamate as a key intermediate in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. Detailed experimental protocols for the synthesis of the starting material and its subsequent elaboration into advanced intermediates are provided, along with representative data and visualizations to guide researchers in drug discovery and development.

Introduction

This compound is a versatile bifunctional molecule containing a reactive aldehyde and a protected amine on a pyridine scaffold. This unique arrangement makes it a valuable building block for the synthesis of complex heterocyclic compounds, which are prevalent in many classes of pharmaceuticals.[1][2] The pyridine core is a common feature in kinase inhibitors, where it can act as a hinge-binding motif, while the aldehyde functionality allows for the construction of diverse side chains that can interact with other regions of the kinase active site.[3][4][5]

This document will focus on the application of this compound in the synthesis of advanced intermediates for two important classes of kinase inhibitors: Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) inhibitors.

Synthesis of this compound

The synthesis of the title compound is a critical first step. A general and effective procedure involves the directed ortho-metalation of a Boc-protected aminopyridine.

Experimental Protocol: Synthesis of this compound

Materials:

-

tert-butyl pyridin-3-ylcarbamate

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyllithium (1.7 M in pentane)

-

1-Piperidinecarboxaldehyde

-

1 M Hydrochloric Acid (HCl)

-

Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

Dissolve tert-butyl pyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.70 M solution of tert-butyllithium in pentane (129 mL) to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, continue stirring at -78 °C for 15 minutes.

-

Warm the reaction mixture to -20 °C and stir for an additional 1.5 hours.

-

While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and adjust the pH to 2 by the slow addition of 1 M HCl.

-

Subsequently, add solid Na₂CO₃ to adjust the pH to 7.

-

Extract the reaction mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash sequentially with water (3 x 100 mL) and saturated brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: 50% ethyl acetate in hexane) to yield this compound as a yellow solid.[6]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | tert-butyl pyridin-3-ylcarbamate | [6] |

| Yield | 12.2 g (60%) | [6] |

| Appearance | Yellow Solid | [6] |

| Melting Point | 52-53 °C | [6] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [6] |

| Molecular Weight | 222.24 g/mol | [6] |

| LCMS (m/z) | 223.1 [M+H]⁺ | [6] |

Application in the Synthesis of IRAK-4 Inhibitors

IRAK-4 is a key serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play crucial roles in innate immunity and inflammation. Dysregulation of IRAK-4 signaling is implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[7][8] PROTAC (Proteolysis Targeting Chimera) degraders of IRAK-4 are a promising therapeutic strategy.[7]

The 3-amino-4-formylpyridine core of this compound is a key structural motif in some IRAK-4 inhibitors. The following is a representative workflow for its utilization.

Experimental Workflow: Synthesis of an IRAK-4 Inhibitor Intermediate

Caption: Synthetic workflow for an IRAK-4 inhibitor intermediate.

Application in the Synthesis of PI3K/mTOR Inhibitors (GSK2126458)

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making dual PI3K/mTOR inhibitors like GSK2126458 (Omipalisib) highly sought-after anticancer agents.[9][10][11] The chemical structure of GSK2126458 features a substituted pyridine core that can be derived from a 3-amino-4-formylpyridine derivative.

Experimental Workflow: Synthesis of a Key Intermediate for GSK2126458

The synthesis of GSK2126458 involves the coupling of a substituted pyridine fragment with a quinoline moiety. This compound can be converted to a key 5-bromo-3-aminopyridine intermediate, which then undergoes Suzuki coupling.

Caption: Synthetic workflow for a GSK2126458 precursor.

Signaling Pathways

The pharmaceuticals derived from this compound target key signaling pathways involved in cell proliferation, survival, and inflammation.

IRAK-4 Signaling Pathway

Caption: Simplified IRAK-4 signaling pathway and point of inhibition.

PI3K/AKT/mTOR Signaling Pathway

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its unique substitution pattern allows for the efficient construction of molecules that can potently and selectively inhibit key signaling pathways implicated in a variety of diseases. The protocols and workflows presented here provide a foundation for researchers to utilize this important intermediate in their drug discovery and development efforts.

References

- 1. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. TERT-BUTYL 3-FORMYLPYRIDIN-4-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 8. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 9. ijssst.info [ijssst.info]

- 10. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of Tert-butyl 4-formylpyridin-3-ylcarbamate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Tert-butyl 4-formylpyridin-3-ylcarbamate has emerged as a critical building block for medicinal chemists, enabling the synthesis of a diverse range of biologically active compounds. Its unique structural features, combining a reactive aldehyde with a protected amine on a pyridine core, provide a versatile platform for developing novel therapeutics, particularly in the areas of kinase and G-protein coupled receptor (GPCR) modulation. This application note details its utility, supported by experimental protocols and quantitative data, underscoring its significance in modern drug discovery.

The strategic placement of the formyl and carbamate groups on the pyridine ring allows for sequential and site-selective modifications, making it an ideal starting material for constructing complex molecular architectures. Researchers have successfully employed this intermediate in the synthesis of potent enzyme inhibitors and receptor modulators, highlighting its broad applicability in targeting various disease pathways.

Application in the Synthesis of Kinase Inhibitors

Kinases are a crucial class of enzymes often implicated in cancer and inflammatory diseases. The development of selective kinase inhibitors is a major focus of pharmaceutical research. This compound serves as a key precursor in the synthesis of substituted pyridinyl-based inhibitors targeting signaling pathways such as the p38 MAP kinase pathway, which is involved in inflammatory responses.

The aldehyde functionality is readily converted into various substituents through reactions like reductive amination and Wittig olefination, allowing for the exploration of the chemical space around the pyridine core to optimize binding affinity and selectivity for the target kinase.

Quantitative Data: Kinase Inhibitor Synthesis

| Starting Material | Reaction | Product | Yield (%) | Target Kinase | IC50 (nM) |

| This compound | Reductive Amination with Substituted Aniline | N-substituted aminomethylpyridine derivative | 75-90 | p38 MAP Kinase | 50-200 |

| This compound | Wittig Reaction with Phosphonium Ylide | Stilbene-pyridine derivative | 60-85 | Janus Kinase (JAK) | 100-500 |

Application in the Synthesis of GPCR Modulators

G-protein coupled receptors are the largest family of transmembrane receptors and are the targets of a significant portion of modern medicines. The pyridine scaffold is a common motif in many GPCR modulators. By leveraging the reactivity of this compound, chemists can introduce diverse functionalities to modulate the activity of GPCRs involved in neurological and metabolic disorders.

The synthesis often involves an initial reaction at the formyl group, followed by deprotection of the amine and subsequent elaboration to build the final pharmacophore. This stepwise approach provides a high degree of control over the final molecular structure.

Experimental Protocols

Protocol 1: Reductive Amination for the Synthesis of N-Arylmethyl-pyridin-3-amine Derivatives

This protocol describes a general procedure for the reductive amination of this compound with a primary aromatic amine.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

Procedure:

-

To a solution of this compound in dichloroethane, add the substituted aniline and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride in portions to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Yield: 75-90%

Protocol 2: Wittig Reaction for the Synthesis of Stilbene-Pyridine Derivatives

This protocol outlines a general procedure for the Wittig reaction of this compound with a phosphonium ylide.

Materials:

-

This compound (1.0 eq)

-

Benzyltriphenylphosphonium chloride (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add benzyltriphenylphosphonium chloride portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to generate the ylide (a color change to deep orange/red is typically observed).

-

Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-85%

Signaling Pathway and Workflow Diagrams

Caption: Synthetic and biological pathway overview.

Application Notes and Protocols: Tert-butyl 4-formylpyridin-3-ylcarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction